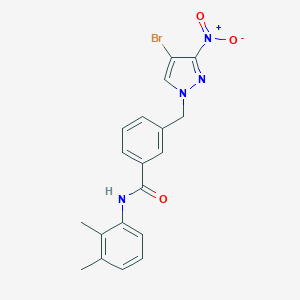![molecular formula C24H18BrN3O2 B269742 N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide, commonly known as BQ-788, is a chemical compound that belongs to the class of selective endothelin B receptor antagonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
BQ-788 selectively blocks the endothelin B receptor, which is involved in various physiological processes, including vasoconstriction, cell proliferation, and fibrosis. By blocking this receptor, BQ-788 inhibits the effects of endothelin-1, which is a potent vasoconstrictor and mitogen. This leads to vasodilation, inhibition of cell proliferation, and reduced fibrosis.
Biochemical and Physiological Effects:
BQ-788 has been shown to have various biochemical and physiological effects. It has a vasodilatory effect on blood vessels, which leads to a reduction in blood pressure. It also inhibits the proliferation of cancer cells and induces apoptosis. BQ-788 has a protective effect on the kidneys in diabetic nephropathy by reducing inflammation and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
BQ-788 has several advantages for lab experiments. It is a selective endothelin B receptor antagonist, which makes it useful for studying the physiological processes regulated by this receptor. It also has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, BQ-788 has some limitations, including its low solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on BQ-788. One area of interest is the development of more potent and selective endothelin B receptor antagonists. Another area of research is the investigation of the therapeutic potential of BQ-788 in other diseases, such as heart failure and renal diseases. Additionally, the use of BQ-788 in combination with other drugs for the treatment of cancer is an area of active research. Finally, the development of new formulations of BQ-788 with improved pharmacokinetic properties is also an area of interest.
Conclusion:
In conclusion, BQ-788 is a selective endothelin B receptor antagonist with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. BQ-788 is a promising compound that warrants further research to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of BQ-788 involves the reaction of 8-(benzyloxy)-2-quinolinecarboxaldehyde with 4-bromobenzohydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then purified using column chromatography. The yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
BQ-788 has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, including pulmonary hypertension, cancer, and diabetic nephropathy. BQ-788 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has a protective effect on the kidneys in diabetic nephropathy.
Eigenschaften
Produktname |
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide |
|---|---|
Molekularformel |
C24H18BrN3O2 |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18BrN3O2/c25-20-12-9-19(10-13-20)24(29)28-26-15-21-14-11-18-7-4-8-22(23(18)27-21)30-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,28,29)/b26-15+ |
InChI-Schlüssel |
PLKZSXWYWHHJJF-CVKSISIWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)